
N-(Quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide is a synthetic organic compound that features a quinoline moiety linked to a sulfamoylphenyl group via a formamide linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide typically involves the following steps:
Formation of Quinolin-3-ylmethyl Intermediate: This can be achieved through the alkylation of quinoline with an appropriate alkylating agent.
Formamide Linkage Formation: The final step involves the formation of the formamide linkage, which can be achieved through the reaction of the quinolin-3-ylmethyl intermediate with 4-sulfamoylphenylformamide under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could potentially modify the formamide or sulfamoyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl ring or quinoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to amine derivatives.
Aplicaciones Científicas De Investigación
N-(Quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, compounds like N-(Quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide may interact with proteins or enzymes, inhibiting their function or altering their activity. This interaction could involve binding to active sites or allosteric sites, leading to changes in the molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Quinolin-3-ylmethyl)-N-(4-aminophenyl)formamide
- N-(Quinolin-3-ylmethyl)-N-(4-methylphenyl)formamide
- N-(Quinolin-3-ylmethyl)-N-(4-nitrophenyl)formamide
Uniqueness
N-(Quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide is unique due to the presence of the sulfamoyl group, which can impart specific biological activities and chemical properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Propiedades
Número CAS |
62294-91-1 |
|---|---|
Fórmula molecular |
C17H15N3O3S |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N-(quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide |
InChI |
InChI=1S/C17H15N3O3S/c18-24(22,23)16-7-5-15(6-8-16)20(12-21)11-13-9-14-3-1-2-4-17(14)19-10-13/h1-10,12H,11H2,(H2,18,22,23) |
Clave InChI |
WGBDQVGVYQBGKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)CN(C=O)C3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole](/img/structure/B12886554.png)
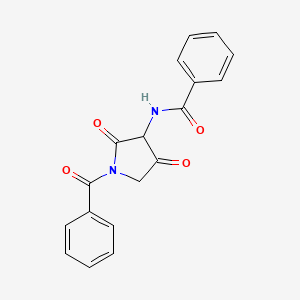

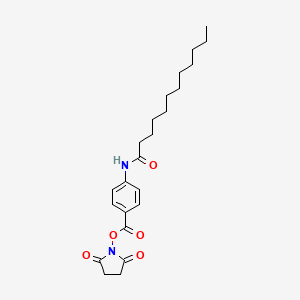
![2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12886574.png)

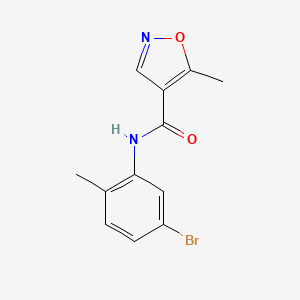

![2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid](/img/structure/B12886593.png)
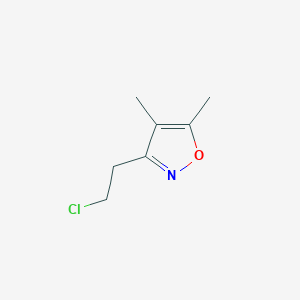

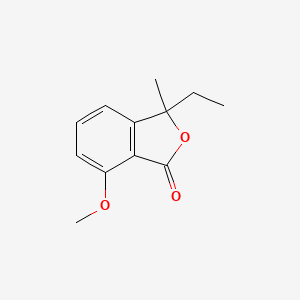
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)
![2-(Aminomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12886621.png)
